Desulfo-glucoraphanin
CAS No.:
Cat. No.: VC18518776
Molecular Formula: C12H23NO7S2
Molecular Weight: 357.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H23NO7S2 |
|---|---|
| Molecular Weight | 357.4 g/mol |
| IUPAC Name | [(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (1E)-N-hydroxy-5-methylsulfinylpentanimidothioate |
| Standard InChI | InChI=1S/C12H23NO7S2/c1-22(19)5-3-2-4-8(13-18)21-12-11(17)10(16)9(15)7(6-14)20-12/h7,9-12,14-18H,2-6H2,1H3/b13-8+/t7-,9-,10+,11-,12+,22?/m1/s1 |
| Standard InChI Key | UYHMVWFYYZIVOP-GKTYXXQISA-N |
| Isomeric SMILES | CS(=O)CCCC/C(=N\O)/S[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O |
| Canonical SMILES | CS(=O)CCCCC(=NO)SC1C(C(C(C(O1)CO)O)O)O |
Introduction
Chemical Identity and Structural Characteristics
Desulfo-glucoraphanin is classified as an aliphatic glucosinolate derivative with the molecular formula C₁₂H₂₃NO₇S₂ and a molecular weight of 357.44 g/mol . Its IUPAC name, [(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (1E)-N-hydroxy-5-methylsulfinylpentanimidothioate, reflects its complex stereochemistry and functional groups . The compound’s InChI key (UYHMVWFYYZIVOP-GKTYXXQISA-N) and SMILES notation provide precise identifiers for computational and experimental studies .
Table 1: Fundamental Chemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₂₃NO₇S₂ |
| Molecular Weight | 357.44 g/mol |
| CAS Registry Number | 287966-62-5 |
| IUPAC Name | [(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (1E)-N-hydroxy-5-methylsulfinylpentanimidothioate |
| Solubility | Data limited; presumed hydrophilic due to glycosidic and sulfinyl groups |
Synthesis and Isotopic Labeling
While synthetic routes are sparsely documented in accessible literature, desulfo-glucoraphanin is hypothesized to originate from enzymatic desulfation of glucoraphanin, a process mediated by sulfatases under mild conditions . Industrial-scale production likely involves solvent extraction from cruciferous vegetables followed by enzymatic treatment, though procedural specifics remain proprietary .
The deuterated analog, Desulfo Glucoraphanin-d5 (C₁₂H₁₈D₅NO₇S₂), incorporates five deuterium atoms, enhancing its utility in metabolic tracing and pharmacokinetic studies . This isotopologue retains the parent compound’s molecular framework while offering distinct spectral properties for advanced analytical techniques like mass spectrometry .
Table 2: Isotopic Variants and Applications
| Compound | Molecular Formula | Application |
|---|---|---|
| Desulfo-glucoraphanin | C₁₂H₂₃NO₇S₂ | Baseline bioactivity studies |
| Desulfo Glucoraphanin-d5 | C₁₂H₁₈D₅NO₇S₂ | Isotopic labeling for metabolic research |
Industrial and Pharmaceutical Considerations
Desulfo-glucoraphanin is categorized under Pharmaceuticals and Intermediates & Fine Chemicals, indicating its utility in drug development and nutraceutical formulations . Suppliers like BOC Sciences and Chemsky International list it as a research chemical, highlighting demand in academic and industrial laboratories .
Table 3: Supplier Landscape
| Supplier | Location | Product Focus |
|---|---|---|
| BOC Sciences | United States | Isotopic labels, fine chemicals |
| Chemsky International | China | Bulk intermediates, custom synthesis |
Challenges and Future Directions
Current research gaps include a lack of detailed pharmacokinetic data and mechanistic studies on desulfo-glucoraphanin’s standalone bioactivity. Furthermore, industrial production methods require optimization to improve yield and purity. Future investigations should prioritize:
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Pathway Elucidation: Clarifying enzymatic pathways for desulfation and conversion to sulforaphane.
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Therapeutic Exploration: Assessing direct biological effects beyond precursor roles.
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Analytical Method Development: Enhancing detection protocols for low-concentration samples.
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